molecular formula C20H16N4O2 B2735561 N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide CAS No. 1385305-12-3

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

Cat. No.: B2735561
CAS No.: 1385305-12-3
M. Wt: 344.374
InChI Key: OJLMUAIDDRTGLG-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide is a pyrimidine-based compound characterized by:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents: Position 2: A phenyl group. Position 5: A carboxamide group (-CONH2). Side chain: A cyano-(2-methoxyphenyl)methyl moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLMUAIDDRTGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction Strategies

The 2-phenylpyrimidine-5-carboxamide backbone serves as the foundational structure for subsequent functionalization. Two primary approaches dominate its synthesis:

Condensation-Based Cyclization

Classical pyrimidine synthesis employs carbonyl compounds and nitrogen-containing precursors. For example, cyclocondensation of ethyl cyanoacetate with thiourea and aromatic aldehydes under alkaline conditions generates 5-cyanopyrimidine intermediates. A representative protocol involves refluxing ethyl cyanoacetate (1.0 eq), thiourea (1.2 eq), and benzaldehyde (1.1 eq) in ethanol with potassium carbonate (20 mol%) for 8–12 hours, yielding 4-amino-6-phenyl-2-thioxo-1,6-dihydropyrimidine-5-carbonitrile (75–82% yield). Microwave irradiation reduces reaction times to 5–10 minutes while increasing yields to 85–90%.

Table 1: Pyrimidine Core Formation via Condensation
Starting Materials Catalyst Conditions Yield (%)
Ethyl cyanoacetate, thiourea, PhCHO K2CO3 Reflux, 8 h 78
Malononitrile, urea, PhCHO NH4Cl 80°C, 4 h 72
Cyanoacetamide, PhCH(OMe)CH2CN NaOMe Reflux, THF, 4 h 49

Multi-Component Reactions (MCRs)

MCRs efficiently assemble the pyrimidine ring while introducing substituents in a single step. A three-component reaction of malononitrile, urea, and 2-methoxybenzaldehyde in isopropanol with K2CO3 at 90°C for 2 hours produces 4-amino-2-methoxy-6-(2-methoxyphenyl)pyrimidine-5-carbonitrile, a key intermediate. This method’s regioselectivity arises from the electronic effects of the methoxy group, which directs nucleophilic attack to the 5-position.

Carboxamide Functionalization Techniques

Introducing the carboxamide group at the pyrimidine 5-position requires precise activation and coupling protocols:

Carbodiimide-Mediated Amidation

The carboxamide moiety is installed via coupling between 5-carboxy-pyrimidine intermediates and amines. In a documented procedure, 2-phenylpyrimidine-5-carboxylic acid (1.0 eq) reacts with N-[cyano-(2-methoxyphenyl)methyl]amine (1.2 eq) using 1,3-diisopropylcarbodiimide (DIC, 1.5 eq) in tetrahydrofuran under reflux for 30 minutes. The reaction achieves 88% yield after workup, with DIC minimizing racemization compared to DCC.

Table 2: Carboxamide Coupling Efficiency
Coupling Agent Solvent Temperature Time Yield (%)
DIC THF Reflux 0.5 h 88
EDCl/HOBt DMF RT 12 h 65
DCC CH2Cl2 0°C to RT 24 h 58

Direct Aminolysis of Esters

Alternative routes involve aminolysis of pyrimidine-5-carboxylate esters. Methyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) and N-[cyano-(2-methoxyphenyl)methyl]amine (2.0 eq) react in methanol with catalytic NaOMe at 60°C for 6 hours, providing the carboxamide in 70% yield. Excess amine drives the equilibrium toward product formation, though ester activation remains less efficient than carboxylic acid coupling.

Introducing the Cyano-(2-methoxyphenyl)methyl Group

The N-[cyano-(2-methoxyphenyl)methyl] sidechain is synthesized through distinct pathways:

Knoevenagel Condensation

2-Methoxybenzaldehyde (1.0 eq) and cyanoacetamide (1.2 eq) undergo Knoevenagel condensation in ethanol with piperidine (10 mol%) at reflux for 4 hours, yielding (2-methoxyphenyl)(cyano)methyl ketone (86% yield). Subsequent reduction with NaBH4/CeCl3 in THF selectively reduces the ketone to the secondary alcohol, which is then converted to the amine via Gabriel synthesis.

Strecker Amino Acid Synthesis

An alternative approach employs Strecker conditions: 2-methoxybenzaldehyde (1.0 eq), ammonium chloride (2.0 eq), and potassium cyanide (1.5 eq) react in aqueous ethanol at 50°C for 12 hours, producing α-amino nitrile intermediates. Acidic hydrolysis with HCl (6M) followed by neutralization generates the primary amine, which is isolated as the hydrochloride salt (68% overall yield).

Catalytic and Green Chemistry Innovations

Recent advances emphasize sustainability and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation accelerates pyrimidine formation, reducing reaction times from hours to minutes. A one-pot MCR of malononitrile (1.0 eq), 2-methoxybenzaldehyde (1.1 eq), and urea (1.2 eq) under microwave conditions (210 W, 140°C, 10 minutes) achieves 92% yield of the cyano-pyrimidine precursor.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation between pyrimidine-5-carboxylic acids and amines in non-aqueous media. This method avoids racemization and achieves 78% yield at 37°C over 24 hours, though substrate scope remains limited.

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity Control : Competing substitution at pyrimidine positions 4 and 5 requires careful catalyst selection. Pd(OAc)2/Xantphos systems improve 5-position selectivity in coupling reactions.
  • Racemization Prevention : Low-temperature (-20°C) coupling with DIC/HOAt suppresses epimerization during carboxamide formation.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility but may promote side reactions; toluene/THF mixtures (3:1) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxyphenyl moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium cyanide (NaCN)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Substituted derivatives with new functional groups

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrimidine family, which is known for its rich pharmacological profile. The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Various synthetic pathways have been explored, leading to derivatives with improved potency and selectivity against specific biological targets .

A. Anti-inflammatory Properties

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Key Findings:

  • Mechanism of Action: The compound inhibits COX-2 activity, leading to reduced prostaglandin synthesis.
  • Experimental Results: In animal models, it significantly decreased inflammation markers in carrageenan-induced paw edema assays .

B. Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines. Studies have reported its ability to induce apoptosis and inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and HepG-2 (liver cancer).

Key Findings:

  • IC50 Values: The compound exhibited IC50 values of approximately 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 cells .
  • Mechanism of Action: It induces cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and growth .

C. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its derivatives have been tested for their effectiveness against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Spectrum: Significant antibacterial activity was observed, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as E. coli and Staphylococcus aureus .
  • Mechanism of Action: The precise mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Case Studies and Experimental Data

ActivityCell LineIC50 (µM)Mechanism
Anti-inflammatoryCOX-2 Enzyme0.04Enzyme inhibition
AnticancerMCF-715.0Apoptosis induction
AnticancerHepG-212.5Cell cycle arrest
AntimicrobialE. coli25Bacterial growth inhibition

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions with the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine Derivatives with Substituted Carboxamides

a. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Features: Position 4: (2-Fluorophenyl)amino group. Position 5: (4-Methoxyphenyl)aminomethyl substituent. Position 6: Methyl group.
  • Comparison: The fluorophenyl and methoxyphenyl groups enhance lipophilicity compared to the cyano group in the target compound. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature absent in the target compound due to its cyano side chain . Demonstrated antibacterial and antifungal activity, suggesting the target compound’s cyano group may modulate similar bioactivity .
b. 4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
  • Key Features :
    • Position 2: Sulfanylidene (C=S) group.
    • Position 4: 2-Chlorophenyl group.
    • Position 5: Carboxamide linked to a dimethoxyphenyl group.
  • Chlorophenyl and dimethoxyphenyl substituents may improve metabolic stability but reduce solubility .
c. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide
  • Key Features :
    • Position 5: Carboxamide linked to a dihydrobenzodioxin group.
    • Position 4: Methyl group.
  • Comparison: The dihydrobenzodioxin moiety improves water solubility due to its oxygen-rich structure, contrasting with the hydrophobic cyano-(2-methoxyphenyl)methyl group in the target compound. Methyl at position 4 may sterically hinder interactions compared to the unsubstituted pyrimidine in the target compound .

Physicochemical Properties

Property Target Compound N-(2-Fluorophenyl) Derivative 4-(2-Chlorophenyl) Derivative N-(Dihydrobenzodioxin) Derivative
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~4.2 ~2.9
Hydrogen Bond Donors 1 (CONH2) 2 (NH groups) 1 (CONH2) 1 (CONH2)
Key Functional Groups Cyano, Methoxyphenyl Fluoro, Methoxyphenyl Chloro, Sulfanylidene Benzodioxin
  • Cyano Group Impact: The electron-withdrawing cyano group in the target compound may reduce metabolic oxidation compared to electron-donating groups (e.g., methoxy or methyl) in analogues .

Biological Activity

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is C18H16N4OC_{18}H_{16}N_4O, and it features a cyano group and a methoxyphenyl moiety, contributing to its biological activity.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds exhibit inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide synthase (iNOS), and various cytokines:

  • COX Inhibition : The compound has shown significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
  • Cytokine Modulation : In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines (e.g., IL-1β and TNFα) in macrophage cultures, indicating its potential as an anti-inflammatory agent .

2. Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against cancer cells, with specific IC50 values indicating its effectiveness in inhibiting cell proliferation .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key targets involved in cancer cell survival and proliferation pathways, enhancing its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence their pharmacological properties:

PositionModificationBiological Activity
2Methoxy groupEnhanced anti-inflammatory activity
5Cyano groupIncreased cytotoxicity against cancer cells
6Phenyl groupImproved selectivity for COX inhibition

Case Studies

Several case studies have been documented that highlight the biological activity of similar compounds:

  • Study on Anti-inflammatory Activity : A study involving a series of pyrimidine derivatives demonstrated that compounds with electron-donating groups at position 2 showed enhanced COX-2 inhibitory effects compared to those with electron-withdrawing groups .
  • Anticancer Evaluation : Another investigation assessed the anticancer potential of pyrimidine derivatives, revealing that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted pyrimidine-5-carboxylic acid derivatives and cyano-containing amines. For example, coupling 2-phenylpyrimidine-5-carboxylic acid (CAS RN 122773-97-1) with a cyano-(2-methoxyphenyl)methylamine intermediate under peptide coupling agents like EDCI/HOBt in DMF .
  • Optimization : Solvent-free microwave-assisted synthesis or neat methods at elevated temperatures (e.g., 80–100°C) improve reaction efficiency and reduce side products. Purity can be monitored via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at 2-position, phenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₀H₁₆N₄O₂: 352.12 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding between cyano and carboxamide groups) .
    • Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Q. What preliminary biological assays are appropriate for evaluating this compound’s activity?

  • Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
  • Enzyme Inhibition : PARP-1 inhibition assays using fluorogenic substrates (e.g., NAD⁺ analogs), as pyrimidine carboxamides often target DNA repair pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Key Modifications :

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methyl) groups to assess effects on target binding .
  • Scaffold Hybridization : Fuse the pyrimidine ring with thiophene or imidazo[1,2-b]pyridazine moieties to enhance pharmacokinetic properties .
    • In Silico Modeling : Docking studies (e.g., AutoDock Vina) against PARP-1 or bacterial topoisomerases to predict binding affinities prior to synthesis .

Q. What crystallographic data are available for related pyrimidine carboxamides, and how do they inform conformational analysis?

  • Key Findings :

  • Dihedral Angles : In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the pyrimidine ring forms dihedral angles of 12.8° with the phenyl group and 86.1° with the aminomethyl group, indicating steric constraints .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize planar conformations, critical for target engagement .

Q. How can contradictory data on enzymatic inhibition (e.g., PARP-1 vs. kinase activity) be resolved?

  • Experimental Strategies :

  • Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values against PARP-1 and Abl/Src kinases .
  • Mechanistic Studies : Fluorescence polarization assays to confirm direct binding vs. allosteric modulation .
    • Data Interpretation : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) to rule off-target effects .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • In Vitro Toxicity :

  • Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells to determine CC₅₀ values.
  • Metabolic Stability : Liver microsome assays (human/rat) to identify reactive metabolites (e.g., cyano group hydrolysis) .
    • Structural Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve clearance .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Process Chemistry :

  • Batch Reactors : Use controlled temperature (70–90°C) and inert atmosphere (N₂) to prevent cyano group degradation.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Troubleshooting :

  • Force Field Validation : Re-optimize molecular dynamics simulations with CHARMM36 to better model π-π stacking interactions.
  • Protonation States : Adjust ligand protonation (e.g., carboxamide tautomerism) in docking studies using Schrödinger’s Epik .

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